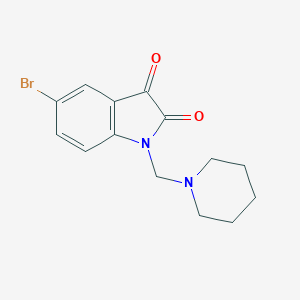

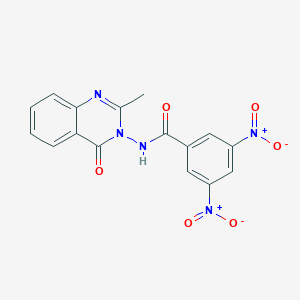

5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione is a chemical compound with the empirical formula C9H6BrNO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .

Synthesis Analysis

The synthesis of new 5-bromo-1H-indole-2,3-dione derivatives has been achieved using alkylation reactions under conditions of phase transfer catalysis. This is then subjected to cycloaddition reactions involving 1,3-dipoles . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis

The molecular structure of 5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione is almost planar, with the non-H atoms having a mean deviation from planarity of 0.024 A .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione derivatives include alkylation reactions under conditions of phase transfer catalysis and cycloaddition reactions involving 1,3-dipoles .Applications De Recherche Scientifique

Antiproliferative/Cytotoxic Activity

This compound has been synthesized and evaluated for its antiproliferative and cytotoxic activities against various human cancer cell lines. The presence of the 5-bromo substituent in indole phytoalexins has shown promising results, with some analogues exhibiting better or comparable activity to cisplatin, a common chemotherapy drug, while also presenting lower toxicity .

Antifungal Activity

Indole derivatives, including those with a 5-bromo substituent, have been reported to possess a broad spectrum of biological activities, including antifungal properties. These compounds can potentially serve as a defense mechanism against fungal infections, offering a natural alternative to synthetic antifungal drugs .

Antibacterial Effects

The antibacterial effects of indole derivatives are moderate but significant. The structural features of 5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione may contribute to its potential as a treatment against bacterial infections, providing a basis for the development of new antibacterial agents .

Antiprotozoal Activity

Indole phytoalexins, which include brominated derivatives, have shown antiprotozoal activity. This suggests that such compounds could be used in the treatment of diseases caused by protozoan parasites, contributing to the field of antiprotozoal drug development .

Cancer Chemopreventive Properties

The consumption of cruciferous vegetables, which are rich in indole phytoalexins, has been associated with a decreased risk of cancer. The 5-bromo derivatives of these compounds, including 5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione, may contribute to this effect, offering potential applications in cancer prevention strategies .

Synthesis of Biologically Active Alkaloids

Indole derivatives are prevalent moieties in many natural alkaloids. The synthesis of these compounds, including the 5-bromo variants, is crucial for the development of drugs that treat various disorders. The compound could be a key intermediate in the synthesis of such biologically active molecules .

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c15-10-4-5-12-11(8-10)13(18)14(19)17(12)9-16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXXNBZEJGJYIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00367968 |

Source

|

| Record name | 5-bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione | |

CAS RN |

13129-71-0 |

Source

|

| Record name | 5-bromo-1-(piperidin-1-ylmethyl)indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00367968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B187515.png)

![2-Anilino-5-bromobenzo[de]isoquinoline-1,3-dione](/img/structure/B187522.png)

![5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester](/img/structure/B187530.png)